mulberrofuran W
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mulberrofuran W typically involves the Diels-Alder reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the adduct. The specific reactants and conditions can vary, but the general approach involves the use of naturally derived precursors from mulberry plants .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in mulberry plants. extraction and purification processes have been developed to isolate the compound from mulberry bark and roots. These processes involve solvent extraction, followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Mulberrofuran W undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can participate in substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds. These products can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying Diels-Alder reactions and natural product synthesis.
Mechanism of Action
Mulberrofuran W exerts its effects through several mechanisms:
Antiviral Activity: It inhibits key enzymes involved in viral replication, such as the 3C proteinase and RNA-directed RNA polymerase of hepatitis A virus.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Mulberrofuran W can be compared with other similar compounds found in mulberry plants, such as:
Mulberrofuran G: Another Diels-Alder adduct with similar antiviral properties but different molecular targets.
Kuwanon G: Known for its antibacterial and anti-inflammatory activities.
Moracin M: Exhibits strong antioxidant properties and potential neuroprotective effects.
Uniqueness: this compound stands out due to its dual inhibition of key viral enzymes and its combined anti-inflammatory and antioxidant activities.
Properties
Molecular Formula |
C29H34O4 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
5-(6-hydroxy-1-benzofuran-2-yl)-4-[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol |
InChI |
InChI=1S/C29H34O4/c1-19(2)7-5-8-20(3)9-6-10-21(4)11-14-25-26(16-24(31)17-27(25)32)29-15-22-12-13-23(30)18-28(22)33-29/h7,9,11-13,15-18,30-32H,5-6,8,10,14H2,1-4H3/b20-9-,21-11- |
InChI Key |
YUFBSQFJPYHMTK-QUYCRGELSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\CC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C)C |
Origin of Product |
United States |
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